Bis propargyl-peg7
Overview
Description
Bis-propargyl-PEG7 is a molecule containing two propargyl groups connected by a polyethylene glycol (PEG) linker . It is used as a cross-linking agent in polymerization reactions or in the modification of materials . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
Bis-propargyl-PEG7 can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Molecular Structure Analysis
The molecular formula of Bis-propargyl-PEG7 is C18H30O7 . It has a molecular weight of 358.4 g/mol . It contains two propargyl groups at each terminal end .Chemical Reactions Analysis
The propargyl groups in Bis-propargyl-PEG7 can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as “Click Chemistry”.Physical And Chemical Properties Analysis
Bis-propargyl-PEG7 is a liquid that is colorless to light yellow . It has a molecular weight of 358.4 g/mol and a molecular formula of C18H30O7 . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Enhanced Drug Delivery
- Dendrimer vs Linear Conjugate : A study compared the efficacy of dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer in delivering paclitaxel, an anticancer drug. The nanosized dendritic polymer conjugates showed a significant increase in cytotoxicity and drug solubility, suggesting their potential as effective drug carriers (Khandare et al., 2006).
PEGylation Techniques
- Disulfide Bridge-Based PEGylation : Research on PEGylation using disulfide bridges indicates that it can enhance the therapeutic efficacy of protein-based medicines without causing irreversible denaturation of the protein (Brocchini et al., 2008).
Linear-Dendritic Block Copolymers
- Photoinduction of Optical Anisotropy : A study on azobenzene-containing linear-dendritic diblock copolymers, which include PEG, demonstrated their potential in photoinduction of optical anisotropy, indicating applications in advanced materials science (Barrio et al., 2009).
Bismuth Oxide Thin Films
- Deposition and Characterization : Bismuth oxide thin films, utilizing PEG in their formation, have shown promising results in various applications such as sensor technology and microelectronics (Fruth et al., 2005).
Nanocarriers for Lipophilic Antitumoral Drugs
- Self-Assembling Hybrid Copolymers : Studies on amphiphilic block copolymers with a hybrid linear-dendritic structure, including PEG, have shown potential in encapsulating water-insoluble drugs like plitidepsin, which could revolutionize cancer treatment (Fedeli et al., 2019).
Future Directions
While specific future directions for Bis-propargyl-PEG7 are not mentioned in the retrieved papers, the versatility of the propargyl group opens up new synthetic pathways for further elaboration . This suggests potential for future research and applications in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O7/c1-3-5-19-7-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-8-20-6-4-2/h1-2H,5-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGHENNJCGFCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis propargyl-peg7 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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